molecular formula C7H9ClF2N2O B2847997 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1856020-73-9

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole

Cat. No. B2847997
CAS RN: 1856020-73-9
M. Wt: 210.61
InChI Key: IMGAYSPBFVCRIL-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole, also known as DFEPM, is a chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. DFEPM has been studied for its potential use in various fields, such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In neurons, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In insects, this compound has been shown to disrupt the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. In neurons, this compound has been shown to protect against oxidative stress, inflammation, and excitotoxicity. In insects, this compound has been shown to cause paralysis, inhibition of feeding, and death.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility, toxicity, and potential for off-target effects. Therefore, careful consideration should be given to the experimental design and the choice of controls when using this compound in lab experiments.

Future Directions

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has great potential for future research in various fields, such as drug development, agriculture, and material science. Some possible future directions for research include:
1. Further optimization of the synthesis method to improve the yield and purity of the final product.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Development of this compound-based formulations for insect control and crop protection.
5. Investigation of the potential use of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research and practical applications.

Synthesis Methods

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methyl-1H-pyrazole with difluoroethoxy methanol in the presence of a catalyst. The resulting product is purified using various techniques, such as column chromatography and recrystallization. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has been studied for its potential use in various fields, such as cancer treatment, neuroprotection, and insect control. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation. In insect control research, this compound has been shown to have insecticidal activity against various pests, such as mosquitoes and aphids.

properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O/c1-12-2-5(8)6(11-12)3-13-4-7(9)10/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGAYSPBFVCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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